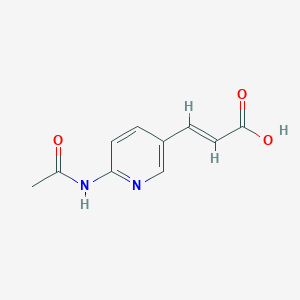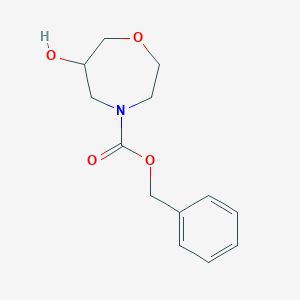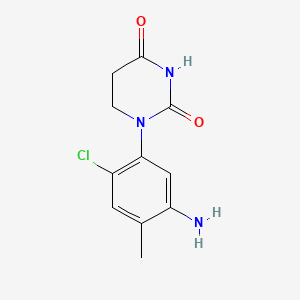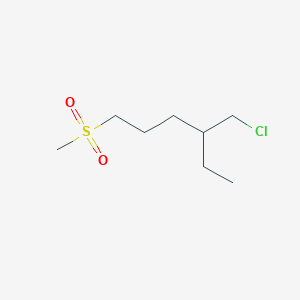![molecular formula C6H11N B13490240 Bicyclo[2.1.1]hexan-2-amine](/img/structure/B13490240.png)
Bicyclo[2.1.1]hexan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[211]hexan-2-amine is a bicyclic amine compound characterized by its unique structure, which consists of a six-membered ring fused with a three-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexan-2-amine typically involves the use of photochemistry. One common method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be catalyzed by Lewis acids, such as BF3·Et2O, and involves the cycloaddition of bicyclo[1.1.0]butanes with various dienes .
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical processes. These processes are designed to be efficient and modular, allowing for the production of large quantities of the compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.1.1]hexan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.1.1]hexan-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of bicyclo[2.1.1]hexan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows it to interact with enzymes, receptors, and other proteins, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.1.1]hexan-2-amine can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentanes: These compounds have a similar bicyclic structure but with a different ring size and substitution pattern.
Bicyclo[3.1.1]heptanes: These compounds also have a bicyclic structure but with a larger ring size, leading to different chemical and biological properties.
Bicyclo[2.2.0]hexenes: These compounds have a similar ring structure but with different functional groups and reactivity.
The uniqueness of this compound lies in its specific ring structure and the ability to undergo various chemical transformations, making it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C6H11N |
|---|---|
Molekulargewicht |
97.16 g/mol |
IUPAC-Name |
bicyclo[2.1.1]hexan-2-amine |
InChI |
InChI=1S/C6H11N/c7-6-3-4-1-5(6)2-4/h4-6H,1-3,7H2 |
InChI-Schlüssel |
SKEHVDKKFUERBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1C(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490157.png)
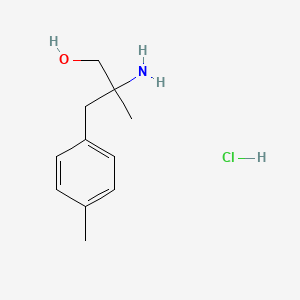
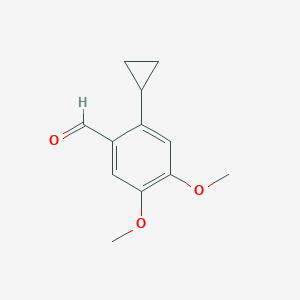

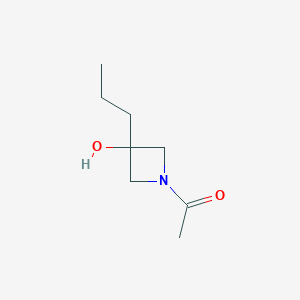
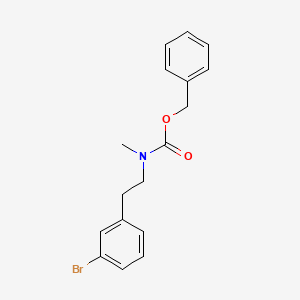
![tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate](/img/structure/B13490199.png)
![N-[4-(2-{[2-(3-chlorophenyl)ethyl]amino}propan-2-yl)phenyl]acetamide](/img/structure/B13490200.png)
